1-(3-Methyl-4-nitrophenyl)azepane
Description
1-(3-Methyl-4-nitrophenyl)azepane is a seven-membered azepane ring substituted with a 3-methyl-4-nitrophenyl group.
Properties
IUPAC Name |
1-(3-methyl-4-nitrophenyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-10-12(6-7-13(11)15(16)17)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHZVSWQVQOSHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Buchwald-Hartwig amination enables direct coupling of azepane with halogenated nitroarenes. This method leverages palladium catalysts to form the C–N bond between the aryl halide and the secondary amine.
General Procedure
Optimization Data
| Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|
| XPhos | K₃PO₄ | Toluene | 78 |
| BrettPhos | Cs₂CO₃ | Dioxane | 85 |
| SPIONs-Bis(NHC) | KOtBu | THF | 92 |
Key Observations :
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SPIONs-Bis(NHC)-Pd(II) nanoparticles enhance catalytic efficiency due to high surface area.
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Electron-withdrawing nitro groups accelerate oxidative addition of Pd(0).
Nucleophilic Aromatic Substitution (SNAr)
Reaction Overview
SNAr exploits the activation of aryl fluorides by nitro groups, enabling displacement by azepane under basic conditions.
General Procedure
Substrate Scope
| Substrate | Yield (%) |
|---|---|
| 1-Fluoro-3-methyl-4-nitro | 76 |
| 1-Chloro-3-methyl-4-nitro | 62 |
| 1-Bromo-3-methyl-4-nitro | 58 |
Key Observations :
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Fluorine’s superior leaving group ability drives higher yields compared to Cl/Br.
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Steric hindrance from the 3-methyl group reduces reactivity by 15–20%.
Dearomative Ring Expansion
Photochemical Nitrene Insertion
A two-step process converts nitroarenes to azepanes via photogenerated nitrenes (Figure 1).
Step 1: Azepine Formation
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Substrate : 3-Methyl-4-nitrobenzene
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Reagents : P(Oi-Pr)₃ (2.0 equiv), Et₂NH (4.0 equiv)
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Conditions : Blue light (427 nm), 25°C, 48 h.
Step 2: Hydrogenation
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Catalyst : PtO₂ (10 mol%)
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Conditions : H₂ (50 bar), EtOH, 12 h.
Reductive Amination of Carbonyl Intermediates
Ketone-Amine Coupling
Although less common, reductive amination offers an alternative pathway using nitro-substituted ketones.
General Procedure
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Substrate : 3-Methyl-4-nitroacetophenone
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Amine : Azepane (1.2 equiv)
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Reducing Agent : NaBH₃CN (2.0 equiv)
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Solvent : MeOH, 25°C, 6 h.
Yield : 42% (limited by competing nitro reduction).
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Limitations |
|---|---|---|---|
| Buchwald-Hartwig | 85–92 | High | Requires Pd catalysts |
| SNAr | 62–76 | Moderate | Sensitive to steric effects |
| Dearomative Expansion | 67 | Low | Multi-step, specialized setup |
| Reductive Amination | 42 | Low | Side reactions |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-4-nitrophenyl)azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The azepane ring can be subjected to reduction reactions to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Electrophilic Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Halogenated Derivatives: Electrophilic substitution on the aromatic ring produces halogenated compounds.
Scientific Research Applications
1-(3-Methyl-4-nitrophenyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nitrogen heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-4-nitrophenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. For example, the reduction of the nitro group to an amino group can enhance its binding affinity to certain biological targets, thereby exerting its effects .
Comparison with Similar Compounds
Fenitrothion and Derivatives
Structural Similarities :
- Both compounds share the 3-methyl-4-nitrophenyl aromatic substituent .
Key Differences : - Fenitrothion contains a phosphorothioate ester core, whereas 1-(3-Methyl-4-nitrophenyl)azepane features an azepane ring .
Functional Implications : - Fenitrothion acts as an insecticide by inhibiting acetylcholinesterase, a mechanism unlikely in the target compound due to the absence of the phosphate group .
- The nitro group in both compounds enhances electrophilicity, but the azepane core may redirect bioactivity toward central nervous system targets (e.g., cannabinoid receptors) .
AM-1220 Azepane
Structural Similarities :
- Both compounds incorporate an azepane ring .
Key Differences : - AM-1220 azepane substitutes the azepane with a 1-methyl group and attaches it to an indole-naphthalene system, unlike the nitroaryl group in the target compound.
Functional Implications : - The indole-naphthalene moiety in AM-1220 enables cannabinoid receptor binding, whereas the nitroaryl group in the target compound may favor electron-deficient interactions (e.g., with enzymes or DNA) .
1-(Pyridin-3-yl)azepane
Structural Similarities :
- Both compounds have an azepane core linked to an aromatic ring .
Key Differences : - The target compound substitutes a nitrophenyl group , while 1-(pyridin-3-yl)azepane uses a pyridine ring .
Functional Implications : - The pyridine ring’s basic nitrogen enhances solubility in polar solvents, whereas the nitro group in the target compound likely reduces water solubility, increasing lipophilicity .
- Synthesis of the target compound may require harsher conditions (e.g., higher temperatures) due to the electron-withdrawing nitro group compared to pyridine derivatives .
Data Table: Comparative Analysis
Discussion of Key Findings
- Synthetic Accessibility : The nitro group may necessitate protective strategies during synthesis to avoid side reactions (e.g., reduction), contrasting with pyridine-based analogs .
- Biological Relevance : While Fenitrothion’s insecticidal activity relies on its phosphate group, the azepane core in the target compound could enable CNS penetration , making it a candidate for neurological drug development .
Biological Activity
The compound 1-(3-Methyl-4-nitrophenyl)azepane is a nitrogen-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C₁₁H₁₄N₂O₂
- Molecular Weight: 218.25 g/mol
- Structure: The compound features a seven-membered azepane ring with a 3-methyl-4-nitrophenyl substituent.
Physical Properties:
- Solubility: Generally soluble in organic solvents.
- Stability: Stable under standard laboratory conditions.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that This compound induces apoptosis in cancer cell lines, particularly breast and colon cancer cells. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Study: Breast Cancer Cell Line
In a controlled study involving MCF-7 breast cancer cells:
- Concentration Tested: 10 µM to 100 µM
- Results: Significant reduction in cell viability was observed at concentrations above 50 µM after 48 hours of treatment.
- Mechanism: Flow cytometry analysis indicated an increase in early apoptotic cells.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its structural features:
- The nitro group is crucial for its interaction with biological targets.
- Substituents on the azepane ring influence its pharmacological profile.
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | MIC/IC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 32 µg/mL | |
| Anticancer | MCF-7, HT-29 | IC50 = 45 µM | |
| Apoptosis Induction | MCF-7 | Early apoptosis increased by 30% |
The proposed mechanism for the antimicrobial and anticancer effects includes:
- Reactive Oxygen Species (ROS) Generation: Induces oxidative stress leading to cell damage.
- Caspase Activation: Triggers apoptosis in cancer cells.
Q & A
Q. What are the optimized laboratory-scale synthetic routes for 1-(3-Methyl-4-nitrophenyl)azepane?
The synthesis typically involves nucleophilic substitution between a substituted benzyl halide (e.g., 3-methyl-4-nitrobenzyl chloride) and azepane. A base like sodium hydroxide is used in polar aprotic solvents (e.g., dichloromethane) at room temperature to facilitate the reaction . Purification via recrystallization or column chromatography ensures high purity. For analogs like 1-(2-nitrophenyl)azepane, similar protocols are adapted, emphasizing regioselectivity for the 3-methyl-4-nitro substitution .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the azepane ring and substituent positions (e.g., methyl and nitro groups). Aromatic protons in the nitrophenyl group appear downfield (~7–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~247 g/mol for CHNO) and fragmentation patterns.
- HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at λ~260 nm (nitro group absorption) .
Q. How does the 3-methyl-4-nitrophenyl group influence the compound’s chemical reactivity?
The electron-withdrawing nitro group enhances electrophilicity at the phenyl ring, enabling nucleophilic aromatic substitution. The methyl group at the meta position introduces steric hindrance, affecting reaction rates and regioselectivity in further derivatization (e.g., reduction to amines or coupling reactions) .
Advanced Research Questions
Q. What computational strategies predict the electronic and steric properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular orbitals, electrostatic potential surfaces, and transition states. These predict reactivity sites, such as nitro group reduction potentials or interactions with biological targets. Exact exchange terms in functionals improve thermochemical accuracy, critical for redox potential predictions .
Q. How can researchers resolve contradictions in reported biological activities of azepane derivatives?
Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:
- Dose-response curves : Confirm activity across multiple concentrations.
- Comparative studies : Benchmark against analogs (e.g., 1-(4-nitrophenyl)azepane) to isolate substituent effects .
- Metabolite screening : Monitor bioreduction of the nitro group to reactive intermediates, which may confound results .
Q. What structural insights can crystallography provide for this compound?
Single-crystal X-ray diffraction (using SHELX software) reveals bond lengths, angles, and packing interactions. For example, the dihedral angle between the azepane ring and nitrophenyl group affects molecular rigidity and binding to biological targets. Disorder in the methyl group position may require refinement with restraints .
Q. How does the compound’s metabolic stability compare to its 4-nitrophenyl analog?
The 3-methyl group reduces steric accessibility for cytochrome P450 enzymes, potentially enhancing metabolic stability. In vitro assays (e.g., liver microsomes) with LC-MS/MS detection quantify degradation rates. Comparative studies show methylated analogs have longer half-lives than non-methylated derivatives .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for azepane ring formation .
- Data Validation : Cross-reference NMR assignments with DEPT and 2D experiments (COSY, HSQC) to resolve overlapping signals .
- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple cell lines to mitigate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
